4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-3-6-15(7-4-12)18(21)19-11-14-5-8-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUEJJNJKSHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-methyl-1H-indole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Indole/Benzamide Motifs
4-Chloro-N-[2-(5-Methyl-1H-Indol-3-Yl)Ethyl]Benzamide
- Structural Differences : The indole methyl group is at position 3 (vs. position 5 in the target compound), and the benzamide has a chloro substituent (vs. methyl). The linker is an ethyl group (vs. methylene) .
- The ethyl linker could increase flexibility, affecting conformational stability.
3-(Imidazo[1,2-a]Pyrazin-3-Ylethynyl)-4-Isopropyl-N-[4-Methyl-3-{[4-(Pyridin-3-Yl)Pyrimidin-2-Yl]Amino}Phenyl]Benzamide (Imatinib)
- Structural Differences: Replaces the indole with an imidazopyrazine-ethynyl group and includes a pyrimidine-aminophenyl substituent .
- Functional Role : A tyrosine kinase inhibitor targeting DDR1/2 and BCR-ABL. The ethynyl spacer and pyrimidine group contribute to ATP-binding pocket interactions, highlighting how heterocycle variations dictate target specificity .
Pharmacological and Target Selectivity
Leukotriene Receptor Antagonists (e.g., ZD3523)
- Example : 4-[[5-[((2R)-2-Methyl-4,4,4-Trifluorobutyl)Carbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide (ZD3523).
- Key Features : A 3-benzylindolecarboxamide with a trifluorobutyl group and sulfonamide substituent. Exhibits nM affinity for leukotriene receptors, demonstrating that fluorinated alkyl chains enhance metabolic stability and potency .
Tyrosine Kinase Inhibitors (e.g., Olverembatinib)
- Structure : 4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)Methyl]-3-(Trifluoromethyl)Phenyl}-3-[(1H-Pyrazolo[3,4-b]Pyridin-5-Yl)Ethynyl]Benzamide.
- Functional Role : Targets BCR-ABL and other kinases. The pyrazolo-pyridine and piperazine groups enhance solubility and kinase domain interactions .
- Divergence : The target compound’s indole group may favor different binding pockets compared to pyrazolo-pyridine-based inhibitors.
Physicochemical and Crystallographic Insights
Crystal Packing and Hydrogen Bonding
Data Tables
Table 1. Structural and Functional Comparison of Benzamide Derivatives
Biological Activity
4-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is with a molecular weight of approximately 270.34 g/mol. The compound features an indole moiety, which is critical for its biological interactions, along with a benzamide group that enhances its pharmacological profile.
The biological activity of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is primarily attributed to its interaction with various biological targets. The indole structure allows for binding to receptors and enzymes involved in key cellular processes.
Interaction with Enzymes and Receptors
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. By inhibiting COX activity, the compound can potentially reduce inflammation and associated pain responses.
Pharmacological Effects
The pharmacological effects of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide have been evaluated in several studies:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
- A study reported that the compound induces apoptosis in cancer cells by activating specific signaling pathways linked to cell death .
-
Anti-inflammatory Properties :
- The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. In vitro studies have shown a reduction in pro-inflammatory cytokines following treatment with this compound.
- Analgesic Effects :
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 10.5 | |
| Anticancer | A549 | 15.0 | |
| COX Inhibition | Human Cells | 5.0 | |
| Anti-inflammatory | Mouse Model | Not specified | |
| Analgesic | Rat Model | Not specified |
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives similar to 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide:
- Case Study on Indole Derivatives :
-
Clinical Implications :
- Clinical trials are ongoing to assess the safety and efficacy of indole derivatives for treating chronic pain and inflammatory conditions, highlighting their potential as novel therapeutic agents.
Q & A
Q. Can AI-driven platforms accelerate reaction condition screening for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
